molecular formula C20H23N3 B14308391 N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline CAS No. 114216-06-7

N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B14308391
CAS No.: 114216-06-7
M. Wt: 305.4 g/mol
InChI Key: BAZQZARGQJRLCB-UHFFFAOYSA-N
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Description

N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an octadienyl group and a phenyldiazenyl group attached to the aniline core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline typically involves the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: The compound has potential applications in the development of bioactive molecules. It can be used as a building block for the synthesis of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the potential of this compound in drug discovery. Its unique structure makes it a candidate for the development of new therapeutic agents.

Industry: The compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the chemical industry.

Mechanism of Action

The mechanism of action of N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenyldiazenyl group allows for the formation of stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

  • N-(Octa-2,3-dien-1-yl)benzamide
  • N-(Octa-2,7-dien-1-yl)aniline
  • 4-[(E)-Phenyldiazenyl]aniline

Comparison: N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both the octadienyl and phenyldiazenyl groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups. The combination of these groups also enhances the compound’s reactivity and potential for forming complex structures.

Properties

CAS No.

114216-06-7

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

N-octa-2,7-dienyl-4-phenyldiazenylaniline

InChI

InChI=1S/C20H23N3/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)23-22-19-11-8-7-9-12-19/h2,6-16,21H,1,3-5,17H2

InChI Key

BAZQZARGQJRLCB-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCNC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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